Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate
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Overview
Description
Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate: is a chemical compound with the molecular formula C19H30O8S . It is a derivative of propanoic acid and contains a tert-butyl ester group along with a chain of ethoxy groups terminated by a methylsulfonyloxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate typically involves the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The methylsulfonyloxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the ester group, forming the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Hydrolysis results in the formation of the corresponding carboxylic acid.
- Reduction leads to the formation of the corresponding alcohol .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of polymers and other macromolecules .
Biology:
- Utilized in the modification of biomolecules for research purposes.
- Acts as a linker in the conjugation of drugs to targeting molecules .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the synthesis of pharmaceutical intermediates .
Industry:
- Used in the production of specialty chemicals.
- Employed in the manufacture of advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate depends on its application. In substitution reactions, the methylsulfonyloxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In hydrolysis, the ester group is cleaved to form the corresponding carboxylic acid. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- Tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate
- Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
Uniqueness: Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate is unique due to the presence of the methylsulfonyloxy group, which makes it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C14H28O8S |
---|---|
Molecular Weight |
356.43 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H28O8S/c1-14(2,3)22-13(15)5-6-18-7-8-19-9-10-20-11-12-21-23(4,16)17/h5-12H2,1-4H3 |
InChI Key |
QEQPZKCBLSKCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOS(=O)(=O)C |
Origin of Product |
United States |
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